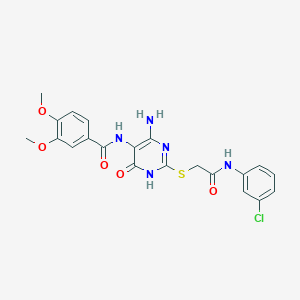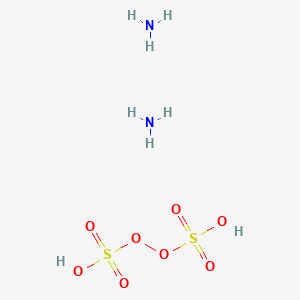![molecular formula C19H19NO4S2 B2721113 乙酸-3-[(2,4-二甲基苯基)磺酰胺]-1-苯并噻吩-2-酯 CAS No. 932354-09-1](/img/structure/B2721113.png)
乙酸-3-[(2,4-二甲基苯基)磺酰胺]-1-苯并噻吩-2-酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H19NO4S2 and its molecular weight is 389.48. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
三环化合物的重排和合成
一项研究演示了 3-氨基苯并-[b]噻吩重排为三环苯并异噻唑,重点介绍了硫烷基阳离子作为中间体的反应机制。这项研究开辟了从简单的苯并噻吩衍生物合成复杂分子结构的可能性 (Klimas 等人,2016)。
抗菌评估和对接研究
另一项研究重点从 3-((3,4-二甲氧基亚苄基)氨基)噻吩-2-羧酸乙酯合成一系列新化合物,评估其抗菌活性并进行对接研究。这说明了使用苯并噻吩衍生物开发新抗菌剂的潜力 (Spoorthy 等人,2021)。
噻吩衍生物的抗菌活性
对双功能噻吩衍生物合成效用的进一步研究包括制备 2-氨基-5-苯甲酰基-4-甲基噻吩-3-羧酸乙酯,从而得到具有有望的抗菌活性的化合物。这表明了噻吩衍生物在开发新的抗菌物质中的作用 (Abu-Hashem 等人,2011)。
燃料脱硫
对咪唑基烷基磷酸离子液体在燃料萃取脱硫中的有效性进行的调查揭示了这些化合物从燃料油中去除硫的潜力,展示了噻吩衍生物在环境技术中的应用 (Jiang 等人,2008)。
染色涤纶纤维
关于含有噻吩部分的用于涤纶纤维的新型杂环分散染料的研究表明苯并噻吩衍生物在纺织工业中的效用,提供了具有出色牢固性性能的新染料 (Iyun 等人,2015)。
合成和生物活性
一项研究从 2-氨基-5-乙基噻吩-3-羧酸乙酯合成了系列新噻吩并[2,3-d]嘧啶,表明对各种植物具有显着的抑制活性,并展示了在农业应用中的潜力 (Wang 等人,2010)。
属性
IUPAC Name |
ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-4-24-19(21)17-18(14-7-5-6-8-16(14)25-17)26(22,23)20-15-10-9-12(2)11-13(15)3/h5-11,20H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMSLBCFTXKUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2721033.png)


![N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2721037.png)
![{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol](/img/structure/B2721038.png)


![2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol](/img/structure/B2721048.png)
![3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}propanoic acid](/img/structure/B2721050.png)
![N'-(5-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2721052.png)
![4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride](/img/structure/B2721053.png)
